REACTION_SMILES
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[Cl:16][c:17]1[cH:18][cH:19][cH:20][c:21]([C:22]([O:23][OH:24])=[O:25])[cH:26]1.[Cl:27][CH2:28][Cl:29].[n:1]1[cH:2][cH:3][cH:4][c:5]2[cH:6][c:7]([C:11](=[O:12])[O:13][CH2:14][CH3:15])[cH:8][cH:9][c:10]12>>[n:1]1[c:2]([Cl:16])[cH:3][cH:4][c:5]2[cH:6][c:7]([C:11](=[O:12])[O:13][CH2:14][CH3:15])[cH:8][cH:9][c:10]12
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(OO)c1cccc(Cl)c1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(=O)c1ccc2ncccc2c1
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Name
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Type
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product
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Smiles
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CCOC(=O)c1ccc2nc(Cl)ccc2c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |